molecular formula C11H8N2O4 B1630137 Methyl 5-nitroisoquinoline-3-carboxylate CAS No. 581812-72-8

Methyl 5-nitroisoquinoline-3-carboxylate

Cat. No.: B1630137
CAS No.: 581812-72-8
M. Wt: 232.19 g/mol
InChI Key: BYMILMIMXOKQBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-nitroisoquinoline-3-carboxylate is a useful research compound. Its molecular formula is C11H8N2O4 and its molecular weight is 232.19 g/mol. The purity is usually 95%.
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Properties

CAS No.

581812-72-8

Molecular Formula

C11H8N2O4

Molecular Weight

232.19 g/mol

IUPAC Name

methyl 5-nitroisoquinoline-3-carboxylate

InChI

InChI=1S/C11H8N2O4/c1-17-11(14)9-5-8-7(6-12-9)3-2-4-10(8)13(15)16/h2-6H,1H3

InChI Key

BYMILMIMXOKQBF-UHFFFAOYSA-N

SMILES

COC(=O)C1=NC=C2C=CC=C(C2=C1)[N+](=O)[O-]

Canonical SMILES

COC(=O)C1=NC=C2C=CC=C(C2=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Methyl isoquinoline-3-carboxylate (9.58 g, 51.2 mmol) in concentrated H2SO4 (100 mL) at 0° C. was treated with sodium nitrate (4.79 g, 56.4 mmol) in small portions such that the temperature was maintained below 5° C. Ten minutes after addition was complete, the reaction mixture was allowed to warm to room temperature and stirred for 2 hours. The mixture was poured over ice and adjusted to pH between 7 and 8 and filtered to afford the title compound as a bright yellow solid (11.44 g, 96%). MS (ESI+) m/z 233 (M+H)+; 1H NMR (DMSO, 300 MHz) δ 3.97 (s, 3H), 8.06 (t, J 8.2, 1H), 8.72 (dt, J 1.0, 8.2, 1H), 8.78 (dd, J 1.0, 7.8, 1H), 9.11 (s, 1H), 9.65 (s, 1H).
Quantity
9.58 g
Type
reactant
Reaction Step One
Quantity
4.79 g
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reactant
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Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
96%

Synthesis routes and methods II

Procedure details

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